tert-Butyl 4-(2-(2-ethoxy-2-oxoethoxy)ethyl)piperazine-1-carboxylate
CAS No.:
Cat. No.: VC18204188
Molecular Formula: C15H28N2O5
Molecular Weight: 316.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H28N2O5 |
|---|---|
| Molecular Weight | 316.39 g/mol |
| IUPAC Name | tert-butyl 4-[2-(2-ethoxy-2-oxoethoxy)ethyl]piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C15H28N2O5/c1-5-21-13(18)12-20-11-10-16-6-8-17(9-7-16)14(19)22-15(2,3)4/h5-12H2,1-4H3 |
| Standard InChI Key | YSSWAYRSFSGKOV-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)COCCN1CCN(CC1)C(=O)OC(C)(C)C |
Introduction
Molecular and Structural Characteristics
Chemical Identity and Nomenclature
The compound is systematically named tert-butyl 4-[2-(2-ethoxy-2-oxoethoxy)ethyl]piperazine-1-carboxylate, reflecting its IUPAC nomenclature . Alternative designations include the CAS registry number 1700541-02-1 and PubChem CID 103748160 . Its canonical SMILES string, , encodes the Boc-protected piperazine core, an ethoxycarbonylmethyl side chain, and a terminal ethyl ester group .
Table 1: Key Molecular Descriptors
Spectroscopic and Stereochemical Features
While experimental spectral data (e.g., NMR, IR) remain unreported in accessible literature, computational models predict characteristic signals for the Boc group ( for tert-butyl -NMR) and ester carbonyl (). The piperazine ring adopts a chair conformation, with the Boc group and ethoxy-oxoethyl side chain occupying equatorial positions to minimize steric strain .
Synthetic Methodologies
Retrosynthetic Analysis
The compound’s synthesis likely proceeds via sequential alkylation and protection steps:
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Piperazine Alkylation: Reaction of piperazine with ethyl 2-bromoacetate introduces the ethoxycarbonylmethyl moiety .
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Boc Protection: Treating the secondary amine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions yields the protected derivative .
Reported Synthetic Protocols
Though explicit procedures for this compound are scarce, analogous routes involve:
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Stepwise Alkylation: Ethyl bromoacetate reacts with piperazine in acetonitrile at 60°C for 12 hours, followed by Boc protection using Boc anhydride and DMAP in dichloromethane .
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One-Pot Approaches: Combining alkylating agents and Boc precursors in the presence of phase-transfer catalysts to improve yields .
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Yield (Estimated) |
|---|---|---|
| Alkylation | Ethyl bromoacetate, ACN, 60°C | 65–75% |
| Boc Protection | BocO, DMAP, DCM, rt | 80–90% |
Purification typically involves silica gel chromatography with ethyl acetate/petroleum ether gradients, as evidenced by similar piperazine derivatizations .
Applications in Organic Synthesis
Intermediate for Bioactive Molecules
The compound’s dual functionality (Boc group and ester) makes it valuable for:
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Peptidomimetics: The Boc group facilitates solid-phase peptide synthesis, while the ester enables side-chain modifications .
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Kinase Inhibitors: Piperazine scaffolds are prevalent in ATP-competitive inhibitors, with the ethoxy-oxoethyl group enhancing solubility .
Catalytic Transformations
Recent advances in visible light-promoted catalysis utilize similar esters for C–O bond formation, suggesting potential roles in photoredox reactions . For example, ethyl ester derivatives participate in Pd-catalyzed cross-couplings to generate aryl ethers .
| Supplier | Location | Purity | Packaging |
|---|---|---|---|
| Nanjing Shizhou Biology Technology | China | >95% | 1 g, 5 g |
Suppliers emphasize research-grade material, with prices ranging from $200–$500 per gram .
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